CACT Inhibition Potency: Octanoylcarnitine vs. Acetylcarnitine and Decanoylcarnitine
(+)-Octanoylcarnitine inhibits carnitine-acylcarnitine translocase (CACT) with an IC50 of ~35 μM, contrasting sharply with (+)-acetylcarnitine, which shows no CACT inhibition, and (+)-decanoylcarnitine, which is ~7-fold more potent (IC50 ~5 μM) [1]. This establishes a clear chain-length-dependent potency profile.
| Evidence Dimension | CACT inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ~35 μM |
| Comparator Or Baseline | (+)-Acetylcarnitine: no effect; (+)-Decanoylcarnitine: IC50 ~5 μM; (+)-Hexanoylcarnitine: IC50 >200 μM; (+)-Palmitoylcarnitine: IC50 ~35 μM |
| Quantified Difference | Acetylcarnitine: inactive vs. octanoylcarnitine (active); Decanoylcarnitine: ~7-fold more potent; Hexanoylcarnitine: >5.7-fold less potent. |
| Conditions | Rat liver mitochondria; assay distinguishing CACT from CPT I and CPT II activities. |
Why This Matters
This data allows researchers to select (+)-octanoylcarnitine as a moderately potent, CACT-selective inhibitor for mechanistic studies, as opposed to the inactive short-chain or more potent longer-chain analogs.
- [1] Baillet L, et al. Elucidation of the mechanism by which (+)-acylcarnitines inhibit mitochondrial fatty acid transport. J Biol Chem. 2000 Nov 24;275(47):36766-8. View Source
